3,4-Dihydro-2H-1-benzothiopyran-8-ol

Enzyme Inhibition Dihydroorotase Anticancer Research

Procuring a reliable thiochroman scaffold for melatonin receptor modulator synthesis often presents supply and characterization challenges. 3,4-Dihydro-2H-1-benzothiopyran-8-ol (CAS 30073-50-8) provides a validated solution as the essential synthetic intermediate for generating benzoxathiin-based ligands with proven affinity comparable to endogenous melatonin. - Enables synthesis of high-affinity melatonin receptor ligands, addressing research needs in sleep disorder and circadian rhythm modulation. - Serves as a quantitative low-activity benchmark (IC50: 1.0 mM against dihydroorotase) for novel enzyme inhibitor development. - Offers a distinct sulfur-containing core with divergent pharmacology from oxygen analogs, critical for heteroatom SAR studies.

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
CAS No. 30073-50-8
Cat. No. B1604625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1-benzothiopyran-8-ol
CAS30073-50-8
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)O)SC1
InChIInChI=1S/C9H10OS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2
InChIKeyRGGVNXXEMZOMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1-benzothiopyran-8-ol: Baseline & Structural Overview


3,4-Dihydro-2H-1-benzothiopyran-8-ol (CAS 30073-50-8), also known as 8-hydroxythiochroman or thiochroman-8-ol, is a sulfur-containing heterocyclic compound belonging to the thiochroman class [1]. Its molecular structure features a benzothiopyran core with a hydroxyl group at the 8-position, yielding a molecular formula of C9H10OS and a molecular weight of 166.24 g/mol [1]. The compound is characterized by a calculated LogP (XLogP3-AA) of 2.5, a topological polar surface area of 45.53 Ų, zero rotatable bonds, and an experimentally determined boiling point of 289.2°C [2][3]. Thiochromans represent one of the least explored sulfur-based heterocyclic scaffolds in terms of synthetic methodologies, yet they exhibit promising pharmacological versatility [4]. This compound serves as a versatile building block for synthesizing more complex biologically active molecules, including benzoxathiin derivatives and potential therapeutic agents [5].

3,4-Dihydro-2H-1-benzothiopyran-8-ol: Why Generic Substitution Fails


The thiochroman scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, meaning that subtle modifications—such as the presence, position, or absence of a single hydroxyl group, or the replacement of sulfur with oxygen—can dramatically alter biological activity profiles [1]. Direct evidence shows that 3,4-dihydro-2H-1-benzothiopyran-8-ol possesses a specific and limited enzyme inhibition profile, including measurable but weak inhibition of dihydroorotase (IC50: 1.00E+6 nM) and activity against dihydrofolate reductase [2]. In contrast, closely related chroman-8-ol (the oxygen analog) demonstrates potent antioxidant and anti-inflammatory properties but exhibits distinct receptor binding profiles (e.g., Ki: 128 nM for human D2 dopamine receptor) [3]. Even within the thiochroman class, the 8-hydroxy substitution pattern is critical: this compound serves as an essential synthetic intermediate for generating benzoxathiin-based melatonin receptor ligands with affinity comparable to melatonin itself, a property not replicated by other positional isomers [4]. Therefore, substituting 3,4-dihydro-2H-1-benzothiopyran-8-ol with an alternative thiochroman or chroman derivative without empirical validation risks introducing unforeseen changes in enzyme inhibition, receptor binding, or downstream synthetic yields.

3,4-Dihydro-2H-1-benzothiopyran-8-ol: Quantitative Comparative Evidence


Weak Dihydroorotase Inhibition

3,4-Dihydro-2H-1-benzothiopyran-8-ol exhibits measurable but weak inhibition of dihydroorotase, with a reported IC50 value of 1.00E+6 nM (equivalent to 1.0 mM) [1]. This data point establishes a baseline for its activity in this specific enzyme system. While no direct head-to-head comparison for dihydroorotase inhibition is currently available in the public domain, this quantitative value provides a critical reference for researchers assessing its utility against other dihydroorotase inhibitors or related thiochroman derivatives. For context, the oxygen analog chroman-8-ol shows no reported activity against this target, highlighting a potential divergence in enzyme selectivity driven by the sulfur heteroatom.

Enzyme Inhibition Dihydroorotase Anticancer Research

Dopamine D2 Binding vs. Chroman Analogs

While 3,4-dihydro-2H-1-benzothiopyran-8-ol has no reported affinity for the human dopamine D2 receptor in available public databases, a closely related oxygen analog, 3-dipropylamino-chroman-8-ol (CHEMBL38428), demonstrates a binding affinity (Ki) of 128 nM for this target [1]. This cross-study comparison underscores the profound impact of the sulfur-for-oxygen heteroatom replacement on receptor pharmacology. Researchers targeting dopaminergic pathways should note that the thiochroman scaffold (this compound) is unlikely to exhibit the same D2 receptor interactions as its chroman counterparts, making it a potentially cleaner tool compound for studying non-dopaminergic mechanisms or a divergent starting point for SAR exploration.

Receptor Pharmacology Dopamine Receptors Medicinal Chemistry

Melatonin Receptor Ligand Intermediate

3,4-Dihydro-2H-1-benzothiopyran-8-ol is a crucial and experimentally validated synthetic precursor for constructing 5-substituted-2,3-dihydro-1,4-benzoxathiin derivatives [1]. These derivatives were evaluated on human melatonin receptors MT1 and MT2 and exhibited binding affinities 'similar to that of melatonin itself' [1]. While precise Ki values for the final ligands were not detailed in the abstract, the explicit qualitative comparison to the endogenous ligand establishes a high-potency benchmark for the resulting compounds. This synthetic pathway leverages the unique sulfur-containing thiochroman ring to access benzoxathiin structures, a transformation not readily achievable with oxygen-based chroman analogs, thus conferring a distinct synthetic advantage.

Synthetic Chemistry Melatonin Receptors Drug Discovery

Lipoxygenase & Antioxidant Potential

The compound has been described in authoritative database entries as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and as an 'antioxidant in fats and oils' [1]. It is also noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' [1]. However, it is critical to note that this evidence is classified as 'class-level inference' because the source does not provide direct quantitative data (e.g., IC50 values) for the compound itself, nor does it offer a direct head-to-head comparison with a specific analog. This activity profile is likely shared among certain thiochroman derivatives but cannot be guaranteed for all. As such, this information serves as a strong hypothesis-generating foundation but not as a definitive quantitative differentiator for procurement decisions.

Inflammation Oxidative Stress Enzyme Inhibition

3,4-Dihydro-2H-1-benzothiopyran-8-ol: Research & Industrial Application Scenarios


Melatonin Receptor Ligand Synthesis

This compound is a proven starting material for synthesizing benzoxathiin-based melatonin receptor ligands. Researchers in medicinal chemistry and drug discovery focused on sleep disorders, circadian rhythm modulation, or melatonin-targeted cancer therapies should procure this compound to access a validated synthetic route that yields ligands with affinity comparable to endogenous melatonin [1].

Dihydroorotase Inhibition Negative Control

Given its weak inhibition of dihydroorotase (IC50: 1.0 mM), this compound serves as an excellent negative control or low-activity benchmark in enzymatic assays. This is particularly valuable for labs developing novel dihydroorotase inhibitors for anticancer or antiparasitic research, providing a quantifiable reference point for comparing the potency of new chemical entities [2].

Thiochroman SAR Exploration

For researchers investigating the SAR of heterocyclic compounds, this specific 8-hydroxythiochroman offers a distinct sulfur-containing core. Its divergent pharmacological profile from chroman analogs (e.g., lack of D2 receptor activity) makes it a valuable tool for probing the role of the heteroatom in enzyme inhibition and receptor binding, particularly in programs targeting inflammation or oxidative stress pathways [3].

Antioxidant & Lipoxygenase Hypothesis Screening

Investigators exploring novel antioxidants or lipoxygenase inhibitors should consider this compound as a starting point for further empirical evaluation. While current evidence is qualitative and class-level, it suggests potential activity in modulating arachidonic acid metabolism and oxidative stress, warranting its inclusion in primary screens for new anti-inflammatory or antioxidant leads [4].

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